molecular formula C6H7IN2O2 B1452816 methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1193244-87-9

methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1452816
CAS No.: 1193244-87-9
M. Wt: 266.04 g/mol
InChI Key: HYDPNCNQIISDFL-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7IN2O2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-iodo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDPNCNQIISDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676464
Record name Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193244-87-9
Record name Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-iodo-1H-pyrazole-5-carboxylate (600 mg, 2.56 mmol) and K2CO3 (609 mg, 4.51 mmol) in dry CH3CN (10 mL) was added MeI (974 mg, 6.77 mmol). The mixture was stirred at room temperature overnight under N2. After TLC showed that starting material had disappeared, the solid was filtered. Solvent was removed and the residue was purified to give methyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate and methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
609 mg
Type
reactant
Reaction Step One
Name
Quantity
974 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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